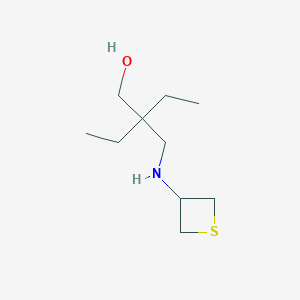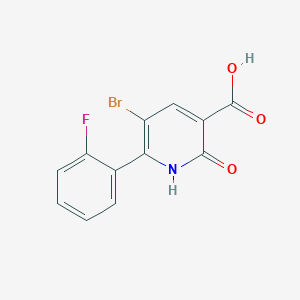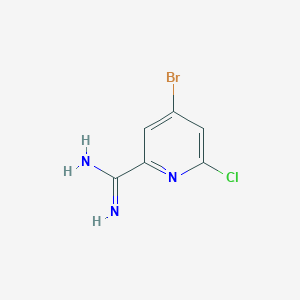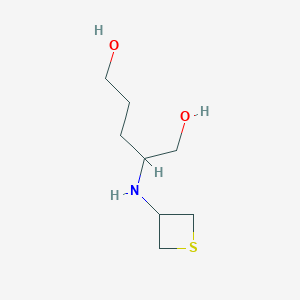
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol is an organic compound with the molecular formula C10H21NOS. It is a specialized chemical used primarily in research settings. The compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino alcohol functional group. This unique structure makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol typically involves the reaction of 2-ethyl-2-(hydroxymethyl)butan-1-ol with thietan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol involves its interaction with specific molecular targets. The thietane ring and amino alcohol functional group allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-((methylamino)methyl)butan-1-ol: Similar structure but with a methylamino group instead of a thietan-3-ylamino group.
1-Butanol, 2-ethyl-: Similar backbone but lacks the thietan-3-ylamino group.
Uniqueness
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
2-ethyl-2-[(thietan-3-ylamino)methyl]butan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-3-10(4-2,8-12)7-11-9-5-13-6-9/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
VUBJBWHYLYKLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CNC1CSC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)

![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)




![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)


![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)

